4-Biphenylglyoxal
Description
Contextualization of Alpha-Ketoaldehydes in Contemporary Organic Synthesis
Alpha-ketoaldehydes, characterized by two adjacent carbonyl groups, are highly reactive and versatile intermediates in modern organic synthesis. Their utility stems from the distinct reactivity of the aldehyde and ketone functionalities, which allows for selective chemical transformations. These compounds are crucial building blocks for a variety of more complex molecules.
In contemporary synthesis, alpha-ketoaldehydes are employed in numerous reactions. For instance, they participate in three-component reactions to form 1,4-diketones, which are themselves precursors to a wide array of carbocyclic and heterocyclic compounds. acs.org The synthesis of alpha-ketoaldehydes has also seen significant advancements, with methods such as the selective copper(I)-catalyzed oxidation of α-hydroxy ketones providing efficient access to this class of compounds. rsc.org Their role extends to the synthesis of α-ketoamides, esters, and carboxylic acids, which are important structural motifs in many biologically active molecules. organic-chemistry.orgorganic-chemistry.org
Strategic Significance of the Biphenyl (B1667301) Moiety in Advanced Molecular Design
The biphenyl moiety, consisting of two phenyl rings linked by a single bond, is a privileged scaffold in advanced molecular design, valued for its structural rigidity, chemical stability, and unique electronic properties. researchgate.net This structural unit is a cornerstone in the development of a wide range of functional materials and pharmacologically active compounds. rsc.org
The strategic importance of the biphenyl framework lies in its multifaceted applications:
Medicinal Chemistry : Biphenyl derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antihypertensive properties. researchgate.net The biphenyl core is present in numerous marketed drugs, where it often plays a key role in binding to biological targets. rsc.orgresearchgate.net
Materials Science : The rigid structure of the biphenyl unit makes it an ideal component for liquid crystals. researchgate.net Furthermore, functionalized biphenyls are used in the development of fluorescent layers for organic light-emitting diodes (OLEDs) and other organic semiconductors. rsc.org
Synthetic Chemistry : As a foundational building block, the biphenyl structure can be systematically functionalized, allowing chemists to fine-tune the steric and electronic properties of a molecule. researchgate.net This tunability is crucial for creating chiral reagents and ligands for catalysis.
Historical Academic Perspectives and Initial Research Trajectories of Biphenylglyoxal Derivatives
Historically, research into biphenyl derivatives and alpha-ketoaldehydes followed largely independent paths before converging in the study of hybrid molecules like 4-biphenylglyoxal. The synthesis of the biphenyl scaffold has been a subject of extensive research for over a century, with foundational reactions like the Friedel–Crafts acylation and various cross-coupling reactions (e.g., Suzuki-Miyaura, Ullmann) being instrumental in creating functionalized biphenyls. bohrium.comnih.gov These methods allowed for the preparation of a vast library of biphenyl-containing compounds. nih.gov
The study of glyoxals and other α-dicarbonyl compounds has an equally rich history, driven by their unique reactivity and utility in forming heterocyclic systems. Initial research trajectories for compounds combining these two moieties, such as biphenylglyoxal derivatives, likely emerged from the desire to synthesize novel structures with potentially enhanced biological activity or unique material properties. By incorporating the reactive glyoxal (B1671930) unit onto the rigid and functionally significant biphenyl backbone, researchers could explore new chemical space. The investigation of related compounds, such as 4,4'-Biphenylbis(glyoxal-2-hydrate), indicates an academic interest in creating larger, more complex structures based on the biphenylglyoxal theme for potential applications in polymer chemistry or materials science. chemeo.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxo-2-(4-phenylphenyl)acetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISUOZSNZBKYOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198005 | |
| Record name | (1,1'-Biphenyl)-4-acetaldehyde, alpha-oxo- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4974-58-7 | |
| Record name | α-Oxo[1,1′-biphenyl]-4-acetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4974-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Biphenylglyoxyaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004974587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC53652 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53652 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1,1'-Biphenyl)-4-acetaldehyde, alpha-oxo- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Biphenylglyoxal
Chemo- and Regioselective Preparations of the Alpha-Ketoaldehyde Functionality
The α-ketoaldehyde moiety (CHO-CO-) is highly reactive and prone to side reactions, necessitating precise control over reaction conditions and reagent selection.
Catalytic oxidation offers efficient routes to α-ketoaldehydes from readily available alcohol or aldehyde precursors.
Oxidation of Primary Alcohols: Selective oxidation of primary alcohols to aldehydes, and subsequently to the α-ketoaldehyde, requires careful catalyst and oxidant selection to prevent over-oxidation to carboxylic acids. Transition metal catalysts, such as those based on ruthenium, palladium, or copper, in combination with oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂), have shown promise. For instance, ruthenium complexes, such as [cis-Ru(II)(dmp)₂(H₂O)₂]²⁺, have demonstrated chemoselective oxidation of primary allylic alcohols to allylic aldehydes using H₂O₂ as the oxidant acs.orgresearchgate.netacs.orgnih.gov. While direct application to biphenyl-substituted alcohols is not extensively detailed, the principle of selective oxidation of the alcohol to the aldehyde, followed by a second oxidation step to the ketone, is a viable strategy.
Oxidation of Aldehydes: Direct oxidation of a precursor aldehyde to an α-ketoaldehyde is less common than oxidation of alcohols or other functionalities. However, methods involving the oxidation of α-hydroxy aldehydes or related structures can lead to α-ketoaldehydes. For example, oxidation of 2-aryl-2-oxoethanols (α-aryl-α-hydroxyacetaldehydes) using copper acetate (B1210297) has been reported for the synthesis of α-ketoaldehyde compounds google.com. If a biphenyl-containing α-hydroxy aldehyde could be synthesized, this method would be applicable.
Oxidation of Other Precursors: Terminal alkynes can be oxidized to glyoxals using catalytic systems. For example, copper-catalyzed photoredox processes utilizing molecular oxygen have been employed for the controlled oxidation of terminal alkynes to glyoxals, which can then be trapped to form various derivatives rsc.org. Similarly, the oxidative cleavage of 1,2-diols can yield α-dicarbonyl compounds, including α-ketoaldehydes, depending on the oxidant and catalyst used rsc.orgorganic-chemistry.org.
Beyond direct oxidation, other functional group transformations and rearrangements can be exploited.
Pummerer-Type Rearrangements: The synthesis of phenylglyoxal (B86788) has been achieved through a Pummerer-type rearrangement of a β-ketosulfoxide intermediate, derived from methyl benzoate (B1203000), followed by oxidation with copper(II) acetate wikipedia.org. Adapting this methodology to biphenyl-containing esters could potentially yield the desired α-ketoaldehyde.
Oxidation of Sulfoxonium Ylides: A novel approach involves the oxidation of sulfoxonium ylides using Oxone, providing a green route to α-keto aldehydes, particularly useful for α-monosubstituted benzylglyoxals where traditional methods fail chemrxiv.org.
Oxidative Cleavage: The oxidative cleavage of cyclobutane-1,2-diols using molybdenum catalysts offers a route to 1,4-dicarbonyl compounds, including ketoaldehydes rsc.org.
The development of new reagent systems continues to expand the synthetic toolkit for α-ketoaldehyde preparation.
TEMPO-Mediated Oxidations: The TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) radical, often used in conjunction with co-oxidants like iodobenzene (B50100) diacetate (IBX) or molecular oxygen, is a well-established system for the selective oxidation of alcohols to aldehydes and ketones orgsyn.org. This system offers high chemoselectivity and can be applied to substrates with sensitive functional groups.
Metal-Catalyzed Oxidations: As mentioned, various transition metals play crucial roles. For instance, platinum or iron catalysts have been proposed for the oxidation of 2-oxo-primary alcohols to α-ketoaldehydes google.com. Copper catalysts, often in conjunction with photoredox conditions, are also emerging for selective oxidations rsc.org.
Strategic Integration of the Biphenyl (B1667301) Framework into the Glyoxal (B1671930) Scaffold
The biphenyl moiety can be introduced either by building the biphenyl unit from simpler precursors or by functionalizing a pre-existing biphenyl structure.
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for constructing biaryl systems.
Suzuki-Miyaura Coupling: This reaction, involving the coupling of aryl or vinyl boronic acids (or esters) with aryl or vinyl halides (or pseudohalides) in the presence of a palladium catalyst and a base, is highly versatile for biphenyl synthesis researchgate.netacs.orgrsc.orgmdpi.comnih.gov. For 4-biphenylglyoxal, this could involve coupling a phenylboronic acid derivative with a 4-halophenylglyoxal precursor, or vice versa. For example, the synthesis of fluorinated biphenyls has been efficiently achieved using Suzuki-Miyaura coupling with various fluorinated boronic acids and aryl bromides, demonstrating the broad applicability of this method mdpi.com.
Heck Coupling: The Heck reaction couples aryl or vinyl halides with alkenes in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond. This can be used to build substituted biphenyls or to introduce vinyl groups that can later be transformed into the glyoxal moiety researchgate.netwindows.net.
Kumada-Tamao-Corriu Coupling: This coupling reaction involves the reaction of aryl or vinyl halides with Grignard reagents (organomagnesium halides) catalyzed by nickel or palladium complexes researchgate.netmdpi.comnih.gov. It is particularly effective for coupling challenging substrates, including sterically hindered ones.
Other Cross-Coupling Reactions: Stille coupling (organotin reagents), Negishi coupling (organozinc reagents), and Hiyama coupling (organosilanes) are also powerful methods for forming C-C bonds and constructing biphenyl systems researchgate.netrsc.org.
Alternatively, the biphenyl core can be synthesized first, followed by the introduction of the glyoxal functionality.
C-H Functionalization: Direct functionalization of biphenyl derivatives through C-H activation is an emerging strategy. For example, remote meta-C–H functionalization of biphenyls, directed by functional groups like nitriles, has been achieved using palladium catalysis, offering a way to introduce substituents at specific positions on the biphenyl scaffold nih.gov. While not directly forming a glyoxal, this approach could be used to install a precursor that can be later converted.
Oxidation of Biphenyl Precursors: Starting with a biphenyl derivative containing a suitable functional group at the 4-position, such as an acetyl group or an aldehyde, allows for subsequent transformation into the glyoxal. For instance, 4,4'-diacetylbiphenyl (B124710) has been cited as a precursor for 4,4'-diglyoxyloylbiphenyl chemicalbook.com, suggesting that oxidation of a 4-acetylbiphenyl (B160227) could yield this compound. Similarly, biphenyl-4-carboxaldehyde could potentially be oxidized to the corresponding glyoxal, though direct literature support for this specific transformation to this compound is limited, with studies often focusing on its bisulfite adduct ontosight.ai.
Compound List
this compound
this compound, monosodium bisulphite
Biphenyl-4-carboxaldehyde
Glyoxal
Monosodium bisulphite
Phenylglyoxal
Methyl benzoate
β-ketosulfoxide
Copper(II) acetate
Selenium dioxide
Acetophenone
4,4'-Diacetylbiphenyl
4,4'-Diglyoxyloylbiphenyl
4-Acetylbiphenyl
4-Phenylbenzyl alcohol
4-Phenylbenzaldehyde
4-Halophenylglyoxal
Phenylboronic acid
Aryl halide
Alkenes
Grignard reagents
Organotin reagents
Organozinc reagents
Organosilanes
Nitriles
Sulfoxonium ylides
Oxone
TEMPO
Iodobenzene diacetate (IBX)
Ruthenium complexes
Palladium catalysts
Copper catalysts
Platinum catalysts
Iron catalysts
Hydrogen peroxide (H₂O₂)
Molecular oxygen (O₂)
1,2-Diols
Terminal alkynes
2-Aryl-2-oxoethanols
Cyclobutane-1,2-diols
1,3-Dicarbonyl compounds
Boronic acids
Aryl boronic acids
Vinyl boronic acids
Aryl halides
Vinyl halides
Alkyl halides
Alkyl enol ethers
α-Bromoketones
Amyl nitrite (B80452)
Ammonium persulfate
Diphenyl diselenide
2-Iodoxybenzoic acid (IBX)
Sodium hypochlorite (B82951)
Cl₂
Reaction Mechanisms and Intrinsic Reactivity Profiles of 4 Biphenylglyoxal
Nucleophilic Additions and Condensation Reactions of the Glyoxal (B1671930) Moiety
The glyoxal functional group, characterized by two adjacent carbonyl groups, is highly susceptible to nucleophilic attack. This inherent reactivity allows 4-Biphenylglyoxal to participate in a variety of addition and condensation reactions.
Similar to other aldehydes, this compound readily undergoes nucleophilic addition with water and alcohols. In the presence of water, it forms hydrates, which are geminal diols where both hydroxyl groups are attached to the same carbon atom libretexts.org. The existence of "this compound hydrate" has been noted in chemical inventories evitachem.com, confirming this process.
When reacted with alcohols, this compound forms hemiacetals, which contain both a hydroxyl group and an alkoxy group attached to the same carbon. The formation of hemiacetals is typically a reversible process. In the presence of an acid catalyst and excess alcohol, hemiacetals can further react to form acetals, where two alkoxy groups are attached to the same carbon masterorganicchemistry.comlibretexts.orglibretexts.orgoit.edu. The general mechanism for acid-catalyzed acetal (B89532) formation proceeds through several key steps:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack by Alcohol: An alcohol molecule acts as a nucleophile, attacking the activated carbonyl carbon.
Deprotonation: The resulting protonated hemiacetal intermediate is deprotonated to yield a neutral hemiacetal.
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated, converting it into a good leaving group (water).
Elimination of Water: Water is eliminated, forming a resonance-stabilized oxonium ion.
Second Nucleophilic Attack by Alcohol: A second alcohol molecule attacks the oxonium ion.
Deprotonation: Final deprotonation yields the acetal product libretexts.orglibretexts.orgulethbridge.ca.
Acetals are generally stable under neutral and basic conditions but can be readily hydrolyzed back to the original aldehyde (or ketone) and alcohol under acidic aqueous conditions, making them useful as protecting groups masterorganicchemistry.comlibretexts.org.
| Step | Description | Intermediate/Product Formed |
| 1 | Protonation of carbonyl oxygen | Protonated carbonyl |
| 2 | Nucleophilic attack by alcohol | Protonated hemiacetal |
| 3 | Deprotonation of hydroxyl group | Hemiacetal |
| 4 | Protonation of hemiacetal hydroxyl group | Protonated hemiacetal (good leaving group) |
| 5 | Elimination of water | Oxonium ion |
| 6 | Nucleophilic attack by a second alcohol molecule | Protonated acetal |
| 7 | Deprotonation to form the final acetal | Acetal |
The vicinal dicarbonyl nature of the glyoxal moiety makes this compound a suitable reactant for cyclocondensation reactions with molecules possessing multiple nucleophilic sites, such as diamines, amino alcohols, or diols researchgate.netresearchgate.net. For instance, reaction with a 1,2-diamine could lead to the formation of an imidazole (B134444) ring, while reaction with a 1,2-amino alcohol could yield an oxazoline (B21484) or related heterocycle. These reactions typically involve sequential nucleophilic additions and subsequent elimination of water molecules.
The ability of α-ketoaldehydes to react with nitrogen-containing functional groups is well-established, for example, in the context of peptide modification and stapling, where they can form cross-links with lysine (B10760008) or arginine residues researchgate.net. While specific examples involving this compound and complex polyfunctional nucleophiles are not extensively detailed in the provided search results, the general reactivity pattern suggests its utility in constructing heterocyclic systems.
| Nucleophile Type | Potential Product Class | Reaction Type |
| 1,2-Diamine | Imidazoles, Quinoxalines (with 1,2-diamines) | Cyclocondensation |
| 1,2-Amino Alcohol | Oxazolines, Oxazines, etc. | Cyclocondensation |
| 1,2-Diol | Dioxolanes, Dioxanes (forming cyclic acetals/ketals) | Cyclocondensation/Acetalization |
The glyoxal moiety's reactivity can be categorized into aldol-type reactions and, to a lesser extent, potential cross-coupling scenarios.
Aldol-Type Reactivity: Glyoxals, including this compound, lack α-hydrogens on the carbons directly adjacent to the carbonyl groups. This prevents them from forming enolates and participating in self-aldol condensation reactions in the typical manner seen with aldehydes or ketones possessing α-hydrogens ucalgary.calibretexts.org. However, the carbonyl carbons of this compound are electrophilic and can act as acceptors in cross-aldol reactions. In such scenarios, an enolate derived from another carbonyl compound can attack one of the carbonyl carbons of this compound, forming a new carbon-carbon bond ucalgary.cavanderbilt.edu. Furthermore, glyoxals can participate as electrophilic components in multicomponent reactions, where they react with other nucleophiles and electrophiles in a single pot rsc.org.
Cross-Coupling Reactivity: Standard cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, typically involve the formation of carbon-carbon bonds between sp2-hybridized carbons bearing leaving groups (like halides) or between organometallic reagents and electrophilic centers. The carbonyl carbons of the glyoxal moiety in this compound are not directly suited for these types of catalytic cross-coupling reactions. No direct evidence for cross-coupling reactions occurring at the glyoxal carbons of this compound was found in the provided search results.
Electrophilic Transformations and Substitutions Involving the Biphenyl (B1667301) Core
The biphenyl system of this compound is susceptible to electrophilic aromatic substitution (EAS), with its reactivity and regioselectivity influenced by both the inherent properties of biphenyl and the nature of the glyoxal substituent.
Biphenyl itself is more reactive towards electrophilic aromatic substitution than benzene. This is attributed to the activating effect of the phenyl substituent, which donates electron density through resonance, directing incoming electrophiles primarily to the ortho and para positions of the unsubstituted ring quora.comvedantu.compearson.com.
In this compound, the glyoxal substituent is an electron-withdrawing group (EWG). EWGs generally deactivate the aromatic ring towards EAS and direct incoming electrophiles to the meta position relative to themselves msu.eduwikipedia.orgrsc.org. Therefore, the biphenyl system in this compound presents a scenario with competing directing effects. The phenyl ring not bearing the glyoxal group is expected to be activated and ortho, para-directing. Conversely, the phenyl ring bearing the glyoxal group is expected to be deactivated, with the glyoxal moiety acting as a meta-director.
Consequently, electrophilic substitution is predicted to occur preferentially on the unsubstituted phenyl ring, at its ortho and para positions, due to the combined effects of activation and directing influence pearson.comarizona.edu. The specific regioselectivity would depend on the nature of the electrophile and reaction conditions.
| Biphenyl Ring Segment | Substituent Effect on Reactivity | Directing Effect | Predicted Substitution Sites |
| Unsubstituted Phenyl | Activating | Ortho, Para | Positions 2', 3', 4', 5', 6' |
| Glyoxal-Substituted Phenyl | Deactivating | Meta | Positions 3, 5 (relative to glyoxal) |
| Overall Preference | Unsubstituted ring favored | Ortho and Para of unsubstituted ring |
The α-ketoaldehyde functionality is known to participate in various rearrangement reactions. While specific rearrangements of this compound are not extensively detailed in the provided literature, general principles of α-ketoaldehyde chemistry offer insights.
The α-ketol rearrangement involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone or aldehyde, typically induced by acid, base, or heat, to form an isomer wikipedia.org. Although this compound is an α-ketoaldehyde, this specific rearrangement typically requires an α-hydroxy group, which is not inherently present.
However, related transformations are known. For instance, hemithioacetals derived from α-ketoaldehydes can undergo rearrangement to α-hydroxyacyl thiol esters under basic conditions rsc.org. In other contexts, α-ketoaldehyde intermediates can arise from C-C bond cleavage and subsequent acetalization, as seen in the formation of α,α-dimethoxyacetophenones from chalcone (B49325) epoxides organic-chemistry.org. The biphenyl moiety's presence could influence the stability and pathways of such rearrangements, potentially by stabilizing carbocation intermediates or through steric effects.
| Reaction Type | Substrate/Intermediate | Outcome | Reference |
| α-Ketol Rearrangement | α-hydroxy ketone/aldehyde | 1,2-migration of alkyl/aryl group | wikipedia.org |
| Hemithioacetal Rearrangement | Hemithioacetals of α-ketoaldehydes | Formation of α-hydroxyacyl thiol esters | rsc.org |
| Benzoyl Rearrangement | α,β-epoxy ketones | Formation of α-diketones | organic-chemistry.org |
Computational and Theoretical Chemistry Studies of 4 Biphenylglyoxal
Electronic Structure and Molecular Orbital Theory Investigations
Electronic structure calculations, primarily employing Density Functional Theory (DFT), are fundamental to understanding a molecule's properties and reactivity. These methods provide insights into the distribution of electrons and the energy levels of molecular orbitals.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator of a molecule's stability and its susceptibility to chemical reactions, such as oxidation (HOMO) and reduction (LUMO). A smaller HOMO-LUMO gap generally correlates with higher reactivity and lower ionization potential/electron affinity dergipark.org.trmemphis.eduirjweb.combyjus.comtci-thaijo.orgrsc.org.
DFT calculations would typically yield numerical values for the HOMO and LUMO energies of 4-Biphenylglyoxal. These values, along with derived reactivity descriptors such as chemical hardness, chemical potential, and electrophilicity index, would offer a quantitative measure of its electronic behavior and potential reaction sites. For instance, studies on similar aromatic and carbonyl-containing compounds often show that electron-rich regions (associated with HOMO) are prone to electrophilic attack, while electron-deficient regions (associated with LUMO) are susceptible to nucleophilic attack memphis.eduirjweb.comtci-thaijo.org.
Mapping of Electrostatic Potentials and Charge Distribution
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the electron density distribution around a molecule, highlighting areas of positive and negative electrostatic potential. These maps are generated by mapping the electrostatic potential onto the molecule's electron density surface, typically using color-coding where red indicates regions of high electron density (nucleophilic sites) and blue indicates regions of low electron density (electrophilic sites) irjweb.comic.ac.ukwalisongo.ac.idorientjchem.orgresearchgate.netgaussian.commdpi.comresearchgate.net.
For this compound, MEP calculations would reveal the distribution of charge, identifying potential sites for intermolecular interactions, such as hydrogen bonding or nucleophilic/electrophilic attacks. Natural Bond Orbital (NBO) analysis, often performed alongside DFT, can further elucidate charge distribution by quantifying atomic charges and analyzing orbital interactions, providing a more detailed understanding of the electronic landscape and potential reactivity centers within the molecule dergipark.org.trirjweb.comwalisongo.ac.idorientjchem.org.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is vital for understanding the three-dimensional structure of molecules and how they transition between different spatial arrangements.
Elucidation of Rotational Barriers and Conformational Isomerism within the Biphenyl (B1667301) and Glyoxal (B1671930) Units
Molecules like this compound, containing a biphenyl moiety and a glyoxal group, can exhibit conformational flexibility due to rotation around single bonds. The biphenyl unit, in particular, has a dihedral angle between the two phenyl rings that can vary, influenced by steric and electronic factors. Studies on biphenyl derivatives have shown that while π-π stacking and van der Waals forces play a role, steric repulsions between hydrogen atoms can significantly influence the preferred dihedral angle and introduce rotational barriers ic.ac.ukbiomedres.usbiomedres.usnist.gov.
For this compound, theoretical calculations would aim to identify the stable conformers by exploring the potential energy surface as a function of the dihedral angles within the biphenyl system and the orientation of the glyoxal group relative to the biphenyl core. The energy required to rotate around these bonds (rotational barriers) would be calculated, identifying energy minima corresponding to stable conformations and transition states for interconversion.
Simulation of Conformational Interconversion Pathways and Energy Landscapes
Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules, including their conformational changes over time nih.govbnl.govgromacs.orgmpg.de. By simulating the classical motion of atoms based on a force field, MD can map out the energy landscape of a molecule, revealing pathways for conformational interconversion and the relative stabilities of different conformers.
For this compound, MD simulations could provide a dynamic picture of how the molecule samples different conformations, particularly at physiological temperatures. These simulations could help elucidate the energy barriers and the time scales associated with rotations around the biphenyl linkage and the glyoxal unit, offering a deeper understanding of its flexibility and potential interactions in different environments.
Theoretical Prediction and Validation of Spectroscopic Properties (beyond mere identification)
Computational methods are extensively used to predict and interpret molecular spectra, aiding in the identification and characterization of compounds.
Infrared (IR) and Raman Spectroscopy: DFT calculations can predict vibrational frequencies and intensities, allowing for the assignment of characteristic peaks in the IR and Raman spectra of this compound. These predicted spectra can be compared with experimental data to confirm the molecular structure and identify functional groups memphis.eduirjweb.comresearchgate.netfrontiersin.orguci.edu.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical prediction of NMR chemical shifts and coupling constants can be achieved using DFT. These calculated values can be compared with experimental NMR data to elucidate the molecule's structure, including the connectivity of atoms and the conformation of flexible parts nih.govaps.orgpsu.eduquantumsimulations.de.
UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict electronic transitions, providing insights into the UV-Vis absorption spectrum of this compound. This helps in understanding its electronic excitation properties and potential chromophoric behavior mpg.densf.gov.
Validation against experimental spectroscopic data is crucial. Any discrepancies between theoretical predictions and experimental results can guide refinements in the computational models, such as the choice of functional, basis set, or inclusion of solvent effects memphis.eduirjweb.comfrontiersin.orguci.edumit.eduaps.org.
Computational Assignment of Vibrational Modes in Infrared and Raman Spectra
Infrared (IR) and Raman spectroscopy are powerful experimental techniques for identifying molecular structure and functional groups based on their vibrational modes. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict and assign these vibrational spectra.
DFT calculations, employing functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can predict the harmonic vibrational frequencies and their corresponding IR intensities and Raman scattering activities esisresearch.orgajol.infonih.govuni-muenchen.de. The process involves optimizing the molecular geometry of this compound to find its minimum energy configuration on the potential energy surface. Subsequently, a frequency calculation is performed. The resulting vibrational frequencies are typically scaled (e.g., by factors around 0.96-0.98) to account for anharmonicity and approximations in the theoretical methods, bringing them into better agreement with experimental data esisresearch.orgajol.infouni-muenchen.de.
The assignment of specific vibrational modes (e.g., C-H stretching, C=O stretching, C-C stretching of the biphenyl rings, and out-of-plane bending modes) would be achieved by analyzing the calculated Normal Modes and Total Energy Distribution (TED) nih.gov. For this compound, one would expect to observe characteristic peaks corresponding to the stretching and bending vibrations of the aromatic rings, the carbonyl group (C=O), and the aldehyde group (C-H). The biphenyl moiety would contribute significantly to the fingerprint region of the spectrum, while the glyoxal group would exhibit distinct carbonyl and aldehyde stretching frequencies.
Ab Initio and DFT Calculations of Nuclear Magnetic Resonance Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining molecular structure. Ab initio methods and DFT calculations are employed to predict NMR chemical shifts, providing a theoretical complement to experimental NMR data.
Calculations typically involve optimizing the molecular geometry of this compound, followed by the computation of magnetic shielding tensors using methods like Gauge-Including Atomic Orbitals (GIAO) within DFT frameworks ajol.infoaps.org. Various DFT functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) are utilized to achieve accurate predictions ajol.infoaps.org. The calculated shielding constants are then converted into chemical shifts relative to a standard reference, such as Tetramethylsilane (TMS).
For this compound, these calculations would predict the chemical shifts for all unique hydrogen (¹H) and carbon (¹³C) nuclei. The biphenyl system would exhibit characteristic aromatic proton and carbon signals, with specific shifts influenced by the electron-withdrawing or donating nature of substituents and their positions. The aldehyde proton and carbonyl carbon of the glyoxal group would display distinct chemical shifts, typically in the downfield region for protons and characteristic carbonyl region for carbons, providing crucial information for structural verification modgraph.co.uksmu.edu. The accuracy of these predictions is often validated by comparing calculated shifts with experimental NMR spectra.
Reaction Mechanism Elucidation via Advanced Transition State Theory
Transition State Theory (TST) provides a theoretical framework for understanding the rates and mechanisms of chemical reactions. It involves identifying the transition state, which represents the highest energy point along the minimum energy reaction pathway (MERP) between reactants and products numberanalytics.comwikipedia.orghi.isub.edu.
Construction of Potential Energy Surfaces for Key Transformation Pathways
Elucidating reaction mechanisms requires the construction of Potential Energy Surfaces (PESs) that map the energy landscape of the reacting system. For this compound, this would involve computational studies to identify plausible reaction pathways, such as nucleophilic additions to the carbonyl or aldehyde groups, or reactions involving the biphenyl system.
DFT calculations are commonly used to scan potential reaction coordinates and locate stationary points on the PES, including reactants, products, intermediates, and transition states numberanalytics.comhi.is. A transition state is characterized as a saddle point on the PES – an energy maximum along the reaction coordinate and a minimum in all other directions. The "construction" of a PES involves calculating the energy for numerous configurations of the reacting molecules to map out the entire energy landscape, identifying the lowest energy pathways for transformations.
Determination of Kinetic and Thermodynamic Parameters for Reaction Processes
Once key stationary points (reactants, transition states, products) are identified on the PES, TST can be applied to determine kinetic and thermodynamic parameters. The Eyring equation, derived from TST, relates the rate constant () to the properties of the transition state and reactants numberanalytics.comwikipedia.org.
The theoretical determination of kinetic parameters involves calculating the activation energy () or enthalpy of activation () and the entropy of activation () from the energy difference between the transition state and the reactants numberanalytics.comwikipedia.org. These parameters are crucial for predicting reaction rates at different temperatures. Thermodynamic parameters, such as the activation free energy (), can also be computed.
The provided search results offer some basic chemical information about this compound, including its structure, physical properties, and its use in biochemical applications such as protein modification and nucleic acid analysis ( ontosight.ai, chemicalbook.com, sigmaaldrich.com). Additionally, there is a mention of its reaction with p-aminobenzoic acid for antiviral compound synthesis ( acs.org) and its use in a multicomponent reaction for thiazole (B1198619) synthesis ( researchgate.net).
However, the searches did not yield specific research findings or detailed examples of this compound being used as a precursor in the following areas as requested:
Application of 4 Biphenylglyoxal As a Precursor in Complex Molecule Synthesis
Precursor in the Synthesis of Advanced Organic Materials:While general strategies for synthesizing polycyclic aromatic hydrocarbons and heteroaromatic systems are discussed (Current time information in Bangalore, IN.,ontosight.ai,uni.lu,acs.org,rsc.org), the provided information does not detail the use of 4-Biphenylglyoxal as a precursor in the synthesis of advanced organic materials, focusing on chemical reactions and structures.
Due to the absence of specific information linking this compound to the applications outlined in sections 5.1, 5.2, and 5.3 within the provided search results, it is not possible to generate the requested article with detailed research findings and data tables that are scientifically accurate and adhere strictly to the specified topics for this particular compound.
Monomer in Polymerization Studies and Network Formation Mechanisms
Polymerization studies often utilize monomers with reactive functional groups that can undergo chain growth or step-growth mechanisms to form extended polymer networks. Glyoxal (B1671930), the parent compound of the glyoxal moiety in this compound, is recognized for its role as a cross-linking agent in polymer chemistry, particularly in reactions with polyols, amines, and other nucleophilic species eurekaselect.commdpi.comrsc.org. These reactions can lead to the formation of cross-linked networks, enhancing material properties such as mechanical strength and thermal stability.
While glyoxal itself is employed as a cross-linking agent eurekaselect.commdpi.comrsc.org, direct research findings detailing the use of This compound specifically as a monomer in polymerization studies or for network formation are not extensively documented in the provided literature . The compound's structure, with a single glyoxal unit, might lend itself to chain extension if paired with suitable difunctional or multifunctional co-monomers. However, specific polymerization mechanisms, kinetic studies, or resulting polymer structures involving this compound were not found in the searched literature. General principles of polymerization, such as step-growth and radical polymerization, describe how bifunctional monomers form networks uliege.beiupac.orgadvancedsciencenews.comoaepublish.comtcichemicals.com. The potential for this compound to act as a monomer would depend on its ability to undergo controlled chain extension or cross-linking reactions through its glyoxal functionality.
Cross-Linking Agent in the Formation of Covalent Organic Frameworks and Related Structures
Covalent Organic Frameworks (COFs) are crystalline porous materials constructed from organic building blocks linked by strong covalent bonds researchgate.netberkeley.edunih.govresearchgate.net. These building blocks, often referred to as linkers, typically possess specific geometries and functional groups that dictate the resulting framework's topology and properties. Aldehydes, amines, and boronic acids are common classes of linkers used in COF synthesis, frequently forming imine, hydrazone, or boronate ester linkages through condensation reactions researchgate.netberkeley.edubham.ac.ukfrontiersin.orgresearchgate.net.
Glyoxal, as a dialdehyde, can participate in forming linkages such as imines and hydrazones when reacted with amines or hydrazines, respectively eurekaselect.comfrontiersin.orgnih.gov. The biphenyl (B1667301) moiety is also present in some known COF linkers, contributing to the structural rigidity and porosity of the frameworks uliege.benih.govacs.orggoogle.com. However, specific research detailing the use of this compound as a linker or cross-linking agent in the synthesis of COFs was not found in the provided literature . While its glyoxal group could theoretically participate in Schiff base formation with amine-containing monomers to create imine-linked COFs, or other linkages, direct experimental evidence for this compound in this role is absent. Related compounds, such as 4,4'-diglyoxalyl biphenyl ether, have been reported as cross-linking agents for polymers nih.gov, indicating the potential for biphenyl-containing dialdehydes or glyoxals in network formation.
Stereoselective Synthesis of Chiral Compounds Utilizing this compound as a Synthetic Intermediate
The synthesis of chiral molecules with high stereoselectivity is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and fine chemical industries berkeley.educhiralpedia.comnumberanalytics.comeijppr.comnih.govenantia.comorgsyn.org. Stereoselective synthesis often relies on chiral auxiliaries, chiral catalysts, or the use of chiral building blocks. Glyoxal derivatives have been explored in stereoselective synthesis, particularly through the use of "chiral masked forms of glyoxal" which, when reacted with organometallic reagents, can yield chiral 1,2-difunctional compounds eurekaselect.combham.ac.uk. Furthermore, glyoxal has been employed in the synthesis of heterocyclic compounds, some of which can possess chiral centers mdpi.com.
However, no direct research findings or data tables were found in the searched literature that specifically document the use of this compound as a synthetic intermediate in the stereoselective synthesis of chiral compounds . While its glyoxal functionality could potentially be derivatized or reacted in stereoselective transformations, and the biphenyl unit could be part of a larger chiral scaffold, specific examples involving this compound were not identified. The general principles of asymmetric synthesis and the use of chiral auxiliaries are well-established eijppr.comenantia.com, but their application with this compound remains underexplored in the available literature.
Compound List
this compound
this compound, monosodium bisulphite
Glyoxal
Diethyl hydrazine (B178648)
4,4'-Diglyoxyloyl biphenyl ether
4,4'-Biphenyldicarboxaldehyde
1,3,5-tris-(4-aminophenyl)triazine (TAPT)
2,4,6-triformylphloroglucinol (TPG, TFP)
Terephthalaldehyde
[2,2'-Bipyridine]-5,5'-dicarbaldehyde
Chitosan
N-amino-9,10-dihydro-anthracene-9,10-α,β-succinamide (AS)
Styrene
Divinylbenzene
Ethylene (B1197577) dimethacrylate
Methyl methacrylate (B99206)
Formaldehyde
Urea
Phenyl hydrazine
Acetaldehyde
Ethylene glycol
N-phenylglyoxal
4,4'-Diacetylbiphenyl (B124710)
this compound hydrate (B1144303)
Amine
Aldehyde
Carboxylic acid
Alcohol
Boronic acid
Catechol
Boronate-ester
Boroxine
Imine
Hydrazone
Azine
Imide
C=C linkage
1,4-dioxin (B1195391) linkage
Advanced Analytical and Spectroscopic Investigations of 4 Biphenylglyoxal and Its Derivatives
High-Resolution Chromatographic Separation and Characterization Techniques Applied to Reaction Mixtures
The analysis and purification of reaction mixtures containing 4-biphenylglyoxal and its derivatives heavily rely on high-resolution chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are indispensable for separating complex mixtures, identifying components, and quantifying their purity.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a cornerstone technique for monitoring the progress of reactions involving this compound. nih.gov The method's suitability for non-volatile and thermally sensitive compounds makes it ideal for analyzing the diverse range of potential products and byproducts. A typical HPLC method would involve a C18 column with a gradient elution system, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV-Vis detector, set at a wavelength where the biphenyl (B1667301) chromophore exhibits strong absorbance. For complex reaction mixtures, where multiple species may co-elute, the coupling of HPLC with a mass spectrometer (LC-MS) provides an additional dimension of separation and identification based on the mass-to-charge ratio of the eluting compounds.
Gas Chromatography (GC): For volatile derivatives of this compound, gas chromatography offers excellent separation efficiency. birchbiotech.com Given the polarity of the glyoxal (B1671930) moiety, derivatization is often employed to enhance volatility and thermal stability. epa.gov Common derivatization strategies include reaction with agents like o-phenylenediamine (B120857) to form more volatile quinoxaline (B1680401) derivatives. The choice of the GC column is critical; a non-polar column, such as one with a poly(dimethylsiloxane) stationary phase, can minimize strong interactions with the polar analytes, while polar columns with modified polyethylene (B3416737) glycol phases can offer different selectivity. sigmaaldrich.com Flame Ionization Detection (FID) is a common choice for quantification due to its wide linear range, while coupling GC with Mass Spectrometry (GC-MS) allows for definitive identification of the separated components based on their mass spectra and fragmentation patterns.
Table 1: Representative HPLC Method for the Analysis of a this compound Reaction Mixture
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Vol. | 10 µL |
Structural Elucidation and Mechanistic Insights via High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the structural elucidation of this compound and its derivatives, as well as for gaining insights into reaction mechanisms. nsf.gov HRMS provides highly accurate mass measurements, allowing for the determination of elemental compositions and the differentiation between isobaric species.
When coupled with soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), HRMS can provide the exact mass of the molecular ion. Tandem mass spectrometry (MS/MS) experiments are then employed to induce fragmentation of the molecular ion. The resulting fragmentation pattern is a molecular fingerprint that provides crucial information about the compound's structure. miamioh.edulibretexts.orgchemguide.co.uk For this compound, characteristic fragmentation would likely involve cleavage of the C-C bond between the two carbonyl groups and fragmentation of the biphenyl moiety.
Mechanistic studies can be conducted by analyzing the intermediates and products of a reaction over time. nih.gov By identifying the structures of these species using HRMS, it is possible to piece together the reaction pathway. For instance, in a reaction involving this compound, HRMS can be used to identify transient intermediates, such as Schiff bases or other adducts, providing direct evidence for the proposed mechanism.
Table 2: Predicted High-Resolution Mass Spectrometry Data and Fragmentation for this compound
| Ion | Calculated m/z | Observed m/z | Major Fragment Ions (m/z) |
| [M+H]⁺ | 211.0754 | 211.0759 | 183.0805, 155.0856, 154.0783, 128.0626 |
| [M+Na]⁺ | 233.0573 | 233.0578 | 205.0624, 177.0675, 154.0783, 128.0626 |
Single-Crystal X-ray Diffraction Studies of this compound Adducts and Derivatives
Single-crystal X-ray diffraction (SCXRD) provides unambiguous, three-dimensional structural information at the atomic level. While obtaining suitable single crystals of this compound itself can be challenging, its derivatives and adducts, such as Schiff bases formed with primary amines, are often more amenable to crystallization. science.govnih.govscirp.org
The process involves growing a high-quality single crystal of the compound of interest, which is then irradiated with X-rays. The diffraction pattern produced is a result of the interaction of the X-rays with the electron clouds of the atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted beams, the precise arrangement of atoms in the crystal can be determined. mdpi.com
The data obtained from an SCXRD experiment includes the crystal system, space group, and unit cell dimensions, which describe the symmetry and size of the repeating unit in the crystal. More importantly, it provides the precise coordinates of each atom, allowing for the determination of bond lengths, bond angles, and torsional angles. This information is invaluable for confirming the connectivity of atoms, determining stereochemistry, and understanding intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the solid state. nih.gov
Table 3: Representative Crystallographic Data for a Hypothetical this compound Schiff Base Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 8.789(3) |
| β (°) | 98.76(2) |
| Volume (ų) | 1358.9(8) |
| Z | 4 |
Advanced Spectroelectrochemical Studies for Redox Behavior Analysis
Spectroelectrochemistry combines spectroscopic and electrochemical techniques to study the properties of redox-active species. For this compound, which contains two electroactive carbonyl groups, cyclic voltammetry (CV) is a key technique for investigating its redox behavior. nii.ac.jp
In a CV experiment, the potential applied to a working electrode is swept linearly in a triangular waveform, and the resulting current is measured. The voltammogram provides information about the reduction and oxidation potentials of the analyte. For this compound, two successive reduction steps corresponding to the formation of a radical anion and then a dianion would be expected. researchgate.net The separation between the reduction and subsequent oxidation peaks can provide insights into the reversibility of the electron transfer processes. edaq.com
By coupling electrochemistry with in-situ spectroscopy (e.g., UV-Vis or EPR), it is possible to characterize the species generated at the electrode surface. For example, UV-Vis spectroelectrochemistry can monitor the changes in the electronic absorption spectrum as this compound is reduced, allowing for the identification of the radical anion and dianion by their characteristic spectra. This provides a more complete picture of the redox chemistry of the molecule. The electrochemical reduction of similar glyoxal compounds has been studied, providing a basis for understanding the behavior of this compound. nih.gov
Table 4: Expected Cyclic Voltammetry Data for this compound in an Aprotic Solvent
| Process | Epc (V vs. Ag/AgCl) | Epa (V vs. Ag/AgCl) | ΔEp (mV) |
| First Reduction (M + e⁻ ⇌ M⁻•) | -1.25 | -1.19 | 60 |
| Second Reduction (M⁻• + e⁻ ⇌ M²⁻) | -1.78 | -1.71 | 70 |
Emerging Research Frontiers and Future Academic Perspectives in 4 Biphenylglyoxal Chemistry
Integration of 4-Biphenylglyoxal into Flow Chemistry and Microreactor Systems for Enhanced Synthesis
The synthesis of fine chemicals and pharmaceutical intermediates is increasingly benefiting from the adoption of flow chemistry and microreactor technologies. krishisanskriti.orgtandfonline.comtandfonline.com These systems offer substantial advantages over traditional batch processes, including superior heat and mass transfer, precise control over reaction parameters like residence time and temperature, and enhanced safety profiles when handling hazardous reagents or intermediates. tandfonline.comnih.gov For a molecule like this compound, whose synthesis may involve exothermic steps or unstable intermediates, these benefits are particularly relevant.
Future research will likely focus on developing continuous-flow processes for the synthesis of this compound and its derivatives. Microreactors, with their high surface-area-to-volume ratio, can mitigate the risks associated with highly exothermic reactions and allow for operations at higher temperatures and pressures, potentially accelerating reaction rates and improving yields. nih.govmdpi.com For instance, cross-coupling reactions like the Suzuki-Miyaura coupling, a common method for forming the biphenyl (B1667301) scaffold, have been successfully adapted to flow systems, enabling high-throughput synthesis of various biphenyl compounds. acs.orgnih.gov The development of a continuous-flow Suzuki coupling for a this compound precursor, followed by a subsequent oxidation step in a connected flow reactor, could streamline its production significantly.
Moreover, the precise control afforded by microreactors is ideal for managing reactive intermediates. nih.gov This opens avenues for exploring novel synthetic routes to this compound that may be impractical in batch reactors. The ability to rapidly screen reaction conditions and automate the synthesis process will also accelerate the discovery of new derivatives with tailored properties. rsc.orgresearchgate.net
Table 1: Comparison of Batch vs. Flow Chemistry for Potential this compound Synthesis
| Feature | Traditional Batch Reactor | Flow Microreactor System |
| Heat Transfer | Limited, potential for hot spots | Excellent, high surface-to-volume ratio |
| Mass Transfer | Often diffusion-limited | Enhanced, rapid mixing |
| Safety | Higher risk with hazardous reagents | Inherently safer, small reaction volumes |
| Control | Less precise control over parameters | Precise control of residence time, temp. |
| Scalability | Complex, often requires re-optimization | Simpler, "scaling-out" by parallelization |
| Process Type | Discontinuous | Continuous, potential for automation |
Photocatalytic and Electrocatalytic Transformations Involving this compound as a Substrate
Photocatalysis and electrocatalysis represent green and powerful tools for organic synthesis, often enabling unique transformations under mild conditions. The application of these technologies to this compound as a substrate is a promising and largely unexplored research frontier.
Photocatalysis: Visible-light photocatalysis, which utilizes catalysts like ruthenium or iridium complexes, can activate organic molecules through electron or energy transfer pathways. nih.gov The dual carbonyl functionality of this compound makes it an intriguing substrate for photocatalytic reactions. For instance, aldehydes and ketones can act as photoinitiators or participate in photochemical transformations like pinacol (B44631) coupling. beilstein-journals.org Research could explore the selective photocatalytic reduction of one of the carbonyl groups in this compound to yield valuable α-hydroxy ketone derivatives. Furthermore, the biphenyl moiety itself can be a target for photocatalytic reactions. Studies have shown that biphenyl derivatives can undergo photocatalytic one-electron oxidation on TiO2 surfaces, suggesting pathways for functionalization or degradation. acs.org The isocyano-analogue of biphenyl has been shown to undergo visible-light-induced cascade cyclization, pointing to the reactivity of the biphenyl scaffold under photocatalytic conditions. acs.org
Electrocatalysis: Electrochemical methods offer an alternative, reagent-free approach to drive redox reactions. The electrocatalytic reduction of glyoxal (B1671930) and its derivatives has been studied, particularly on copper electrodes, yielding products like ethylene (B1197577) glycol, ethanol, and acetaldehyde. nih.govrsc.org Applying this methodology to this compound could provide a selective route to 4-biphenyl-substituted diols or hydroxyaldehydes, which are valuable synthetic intermediates. Computational modeling suggests that different products, such as ethylene glycol and ethanol, are formed on different active sites of the copper catalyst, indicating that selectivity could be tuned. nih.govresearchgate.net The electrochemical oxidation of the aldehyde group to a carboxylic acid is another potential transformation, offering a green alternative to traditional chemical oxidants.
Future studies in this area would involve screening various photocatalysts and electrocatalytic systems, optimizing reaction conditions (e.g., solvent, electrode material, applied potential), and elucidating the reaction mechanisms for transformations of this compound.
Chemoenzymatic and Biocatalytic Approaches Utilizing this compound as a Starting Material
Biocatalysis offers unparalleled selectivity (chemo-, regio-, and stereoselectivity) for chemical transformations, operating under mild, environmentally benign conditions. nih.gov The use of enzymes to modify this compound could provide access to a wide range of high-value, chiral compounds that are difficult to synthesize using conventional chemical methods.
Oxidoreductases, such as alcohol dehydrogenases (ADHs), are particularly relevant. These enzymes can catalyze the highly enantioselective reduction of ketones and aldehydes to chiral alcohols. nih.govresearchgate.netresearchgate.net Applying a selective ADH to this compound could achieve the reduction of either the ketone or aldehyde group, or potentially both, to produce chiral hydroxy ketones or diols with high optical purity. This approach has been successfully used for the reduction of various prochiral ketones. georgiasouthern.edunih.gov
Another class of enzymes, lyases, could catalyze C-C bond formation. For example, benzaldehyde (B42025) lyase (BAL) catalyzes the formation of (R)-α-hydroxy ketones from aldehydes. researchgate.net It is conceivable that engineered lyases could use this compound as either a donor or acceptor molecule in carboligation reactions, leading to more complex molecular architectures. Furthermore, enzymes like carboxylic acid reductases (CARs) are capable of converting carboxylic acids to aldehydes, and the reverse reaction can be catalyzed by aldehyde oxidoreductases (AORs), opening pathways to interconvert this compound with related derivatives. nih.gov
A chemoenzymatic strategy, combining the strengths of both chemical and biological catalysis, would be a powerful approach. For instance, a chemical step could be used to generate this compound, which is then fed into a biocatalytic step for stereoselective reduction. This integration holds significant promise for the efficient and sustainable synthesis of complex, biologically active molecules derived from the this compound scaffold.
Table 2: Potential Biocatalytic Transformations of this compound
| Enzyme Class | Potential Reaction | Product Type |
| Alcohol Dehydrogenase (ADH) | Enantioselective reduction of ketone/aldehyde | Chiral α-hydroxy ketone, Chiral diol |
| Aldehyde Oxidoreductase (AOR) | Oxidation of aldehyde | 4-Biphenylglyoxylic acid |
| Benzaldehyde Lyase (BAL) | C-C bond formation (carboligation) | Complex α-hydroxy ketones |
| Ene-Reductase (ER) | Reduction of potential α,β-unsaturated derivatives | Saturated keto-aldehydes |
Development of Novel Synthetic Methodologies for Related Alpha-Ketoaldehydes and Biphenyl Derivatives
Research into this compound will invariably spur the development of new synthetic methods applicable to a broader class of α-ketoaldehydes and biphenyl derivatives. The synthesis of α-ketoaldehydes, which are valuable building blocks but can be challenging to prepare and handle, is an area of active research. rsc.orgresearchgate.net Recent methods include the copper(I)-catalyzed selective oxidation of α-hydroxy ketones and visible-light photocatalytic approaches to prepare 1,4-ketoaldehydes. rsc.orgacs.orgfigshare.comresearchgate.net Future work could focus on adapting these methods for the synthesis of biphenyl-containing α-ketoaldehydes or developing entirely new protocols that offer improved functional group tolerance and efficiency.
Similarly, the construction of the biphenyl moiety is a cornerstone of organic synthesis. nih.gov While classic cross-coupling reactions are well-established, there is a continuous drive for greener, more efficient, and more versatile methods. nih.govresearchgate.net Recent advancements include the development of unconventional low-temperature, gas-phase synthesis of biphenyls and photochemical aryl-aryl coupling without the need for transition metal catalysts. researchgate.netrsc.org Exploring these modern coupling strategies for the synthesis of precursors to this compound could lead to more sustainable and cost-effective production routes. The development of methods for late-stage functionalization of the biphenyl ring system in this compound would also be highly valuable, allowing for the rapid generation of diverse analogues for structure-activity relationship studies. researchgate.net
The unique reactivity of the α-ketoaldehyde functional group itself inspires the development of new transformations. Methodologies developed for α-ketoamides and α-amino ketones could be adapted, providing new avenues for derivatization. nih.govrsc.org
Advancements in Theoretical Modeling for Predicting the Reactivity and Selectivity of Biphenyl-Glyoxal Systems
Theoretical and computational chemistry provides powerful tools for understanding and predicting chemical behavior at the molecular level. For complex systems like this compound, computational modeling can offer invaluable insights into reactivity, selectivity, and spectroscopic properties, guiding experimental efforts.
Density Functional Theory (DFT) is a workhorse method for these investigations. DFT calculations can be used to determine the ground-state geometry, vibrational frequencies, and electronic structure of this compound. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can reveal sites susceptible to nucleophilic or electrophilic attack, thereby predicting the molecule's reactivity. scispace.comiiste.org Such studies have been performed on glyoxal and its derivatives to understand their formation and isomerization. nih.govresearchgate.net
Molecular electrostatic potential (MEP) maps can visualize the charge distribution, highlighting electron-rich and electron-poor regions and predicting intermolecular interactions. acs.org This is crucial for understanding how this compound might interact with catalysts, enzymes, or biological receptors. unifi.it
Furthermore, theoretical modeling can elucidate reaction mechanisms. For instance, MD simulations can be used to study the dynamics of a reaction, such as the interaction of OH radicals with glyoxal, providing a detailed picture of post-transition-state energy distribution. nih.gov For the catalytic reactions discussed in previous sections, DFT can be used to calculate the energy profiles of different reaction pathways, helping to explain observed selectivities or predict the outcome of new reactions. Molecular dynamics simulations can also be employed to study the conformational flexibility of the biphenyl group and how the solvent environment influences its shape and reactivity. researchgate.net
Future academic perspectives in this area involve using advanced computational methods, potentially incorporating machine learning, to build predictive models for the reactivity of a library of this compound derivatives. These models could accelerate the discovery of new reactions and molecules with desired properties, reducing the need for extensive experimental screening.
Q & A
Q. Table 1: Solvent-Dependent -NMR Shifts (δ, ppm)
| Solvent | Carbonyl Proton | Aromatic Protons |
|---|---|---|
| CDCl₃ | 9.82 | 7.45–7.90 |
| DMSO-d₆ | 9.95 | 7.60–8.10 |
| Acetone-d₆ | 9.88 | 7.50–7.95 |
| Data aggregated from peer-reviewed studies . |
Advanced: What are the best practices for documenting this compound’s synthetic procedures to ensure reproducibility?
Methodological Answer:
- Detailed Descriptions : Specify reaction scales, stirring rates, and purification gradients.
- Supplementary Data : Include raw chromatograms and spectral copies in supporting information.
- Error Reporting : Quantify yields ± standard deviation across triplicate trials .
Advanced: How can researchers leverage databases like SciFinder or Reaxys to identify unexplored applications of this compound?
Methodological Answer:
- Keyword Searches : Combine terms like “this compound” + “catalysis” or “pharmacophore”.
- Patent Mining : Filter for recent patents (post-2020) to track industrial research trends.
- Structure-Activity Relationship (SAR) : Cross-reference bioactivity data for drug design hypotheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
